molecular formula C14H9F5O3S B3043541 2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate CAS No. 885950-41-4

2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate

Cat. No.: B3043541
CAS No.: 885950-41-4
M. Wt: 352.28 g/mol
InChI Key: RDSPPAXHZMLTTK-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate is a chemical compound with the molecular formula C14H9F5O3S and a molecular weight of 352.28 g/mol . This compound is characterized by the presence of a pentafluorophenyl group and an ethylbenzenesulfonate group, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

C6F5OH+C8H9SO2ClC6F5OSO2C8H9+HCl\text{C}_6\text{F}_5\text{OH} + \text{C}_8\text{H}_9\text{SO}_2\text{Cl} \rightarrow \text{C}_6\text{F}_5\text{O}\text{SO}_2\text{C}_8\text{H}_9 + \text{HCl} C6​F5​OH+C8​H9​SO2​Cl→C6​F5​OSO2​C8​H9​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The pentafluorophenyl group is highly electron-deficient, making it susceptible to nucleophilic attack. Common nucleophiles include amines, thiols, and alcohols.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield 2,3,4,5,6-pentafluorophenol and 4-ethylbenzenesulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding substituted pentafluorophenyl derivatives.

    Hydrolysis: The primary products are 2,3,4,5,6-pentafluorophenol and 4-ethylbenzenesulfonic acid.

Scientific Research Applications

2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate primarily involves its reactivity towards nucleophiles. The electron-deficient pentafluorophenyl group facilitates nucleophilic attack, leading to the formation of new covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate is unique due to its combination of a highly electron-deficient pentafluorophenyl group and a bulky ethylbenzenesulfonate group. This combination imparts distinct reactivity and properties, making it valuable in specific chemical and biological applications.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-ethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F5O3S/c1-2-7-3-5-8(6-4-7)23(20,21)22-14-12(18)10(16)9(15)11(17)13(14)19/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSPPAXHZMLTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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